![molecular formula C40H34O2P2 B12883421 ((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine): is a complex organic compound with the molecular formula C38H30O2P2 and a molecular weight of 580.6 g/mol . This compound is known for its unique structure, which includes a dibenzo-dioxocine core and two diphenylphosphine groups. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) typically involves the following steps:
Formation of the Dibenzo-dioxocine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo-dioxocine core.
Attachment of Diphenylphosphine Groups: The diphenylphosphine groups are introduced through a series of substitution reactions, often using reagents like and .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity, often involving inert atmospheres and temperature control .
Chemical Reactions Analysis
Types of Reactions
((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as .
Substitution: The diphenylphosphine groups can participate in substitution reactions, often involving .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, triphenylphosphine, phosphorus trichloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides , while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine): has a wide range of applications in scientific research:
Chemistry: Used as a ligand in and .
Biology: Investigated for its potential role in and .
Medicine: Explored for its potential therapeutic applications, including and .
Industry: Utilized in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of ((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and , influencing their activity.
Pathways Involved: It may participate in redox reactions and catalytic cycles , affecting biochemical and chemical processes.
Comparison with Similar Compounds
((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine): can be compared with other similar compounds, such as:
(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine: Similar structure but different stereochemistry.
®-C2-TunaPhos: Another phosphine ligand with a different core structure.
Triphenylphosphine: A simpler phosphine ligand used in various chemical reactions.
These comparisons highlight the unique structural features and reactivity of ((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) , making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C40H34O2P2 |
|---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
[(9R,10R)-16-diphenylphosphanyl-9,10-dimethyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H34O2P2/c1-29-30(2)42-36-26-16-28-38(44(33-21-11-5-12-22-33)34-23-13-6-14-24-34)40(36)39-35(41-29)25-15-27-37(39)43(31-17-7-3-8-18-31)32-19-9-4-10-20-32/h3-30H,1-2H3/t29-,30-/m1/s1 |
InChI Key |
YWPVXJWTXWXPFK-LOYHVIPDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Canonical SMILES |
CC1C(OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


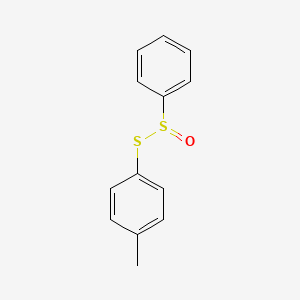
methyl butanoate](/img/structure/B12883359.png)
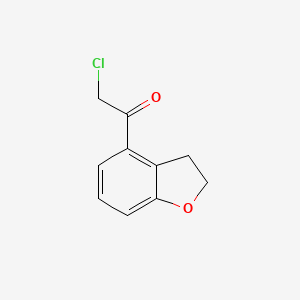
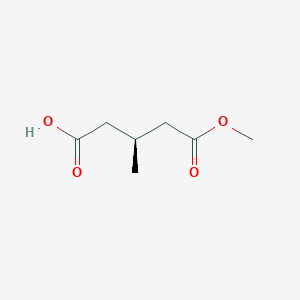
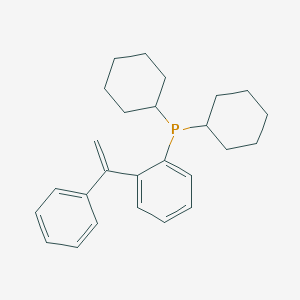
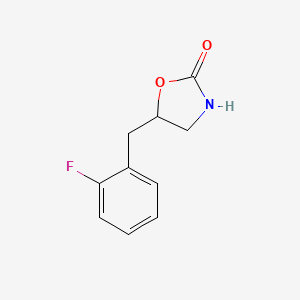

![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)
![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)

